

### **Application Notes: Combining FP-1039 with Targeted and Chemotherapeutic Agents**

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Compound of Interest		
Compound Name:	FP-1039	
Cat. No.:	B1194688	Get Quote

#### Introduction

**FP-1039** (also known as GSK3052230) is a novel biologic agent designed as a "ligand trap" to inhibit the Fibroblast Growth Factor (FGF) signaling pathway.[1][2] It is a soluble fusion protein composed of the extracellular domain of human FGF receptor 1 (FGFR1) linked to the Fc region of human IgG1.[3][4] This structure allows **FP-1039** to bind and neutralize multiple FGF ligands that are crucial for tumor cell proliferation and angiogenesis.[4][5] A key feature of **FP-1039** is its selectivity; it sequesters mitogenic FGFs (like FGF2) while sparing hormonal FGFs (such as FGF19, 21, and 23), thereby avoiding toxicities like hyperphosphatemia that are commonly associated with small molecule pan-FGFR tyrosine kinase inhibitors (TKIs).[3][5][6]

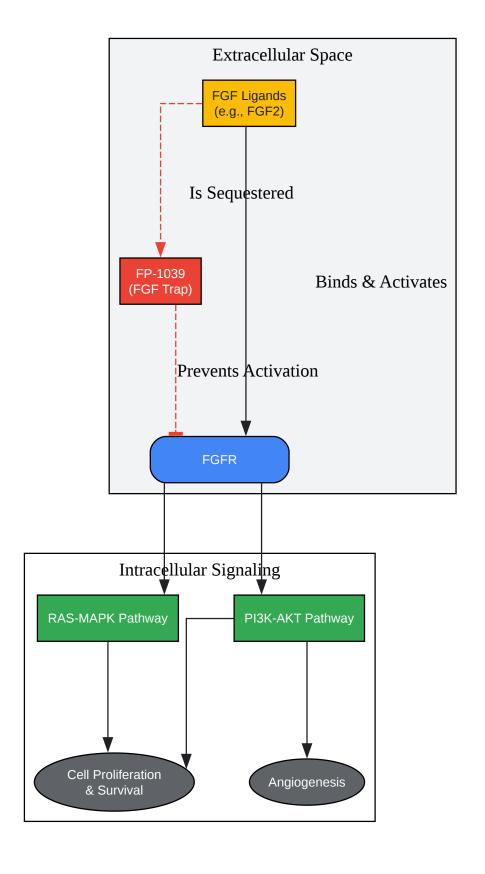
Dysregulation of the FGF/FGFR axis is a known driver in various malignancies, making it a prime target for therapeutic intervention.[7][8] Preclinical and clinical data suggest that tumors with FGF pathway aberrations, such as FGFR1 amplification or high FGF ligand expression, are particularly sensitive to **FP-1039**.[5][9] To enhance anti-tumor efficacy and overcome potential resistance mechanisms, combining **FP-1039** with other anti-cancer agents is a rational strategy.[3] This document outlines the rationale, preclinical data, and protocols for evaluating **FP-1039** in combination with standard-of-care chemotherapies and other targeted agents.

#### **Mechanism of Action: The FGF Ligand Trap**

**FP-1039** functions by sequestering FGF ligands in the extracellular space, preventing them from binding to and activating their cognate FGF receptors (FGFRs) on the surface of tumor



cells.[1] This blockade inhibits downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which are critical for cell proliferation, survival, and angiogenesis.[8][10]





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Figure 1. Mechanism of action of FP-1039 as an FGF ligand trap.

# Preclinical Combination Studies: Rationale and Illustrative Data Combination with Platinum-Based Chemotherapy (Cisplatin)

Rationale: Platinum-based agents like cisplatin are a cornerstone of treatment for many solid tumors, including non-small cell lung cancer (NSCLC) and mesothelioma.[1][3] Combining **FP-1039** with cisplatin may offer a synergistic effect by simultaneously targeting tumor angiogenesis and directly inducing cytotoxic cell death. Preclinical studies have shown that this combination can lead to enhanced anti-tumor activity.[11]

Illustrative In Vitro Synergy Data: The synergistic effect of **FP-1039** and Cisplatin was evaluated in an FGFR1-amplified lung cancer cell line (NCI-H1581) using a cell viability assay. The Combination Index (CI) was calculated using the Chou-Talalay method, where CI < 1 indicates synergy.

Treatment Group	IC50 (NCI-H1581 Cells)	Combination Index (CI) at ED50
FP-1039	15 nM	N/A
Cisplatin	2.5 μΜ	N/A
FP-1039 + Cisplatin	N/A	0.65

Illustrative In Vivo Efficacy Data: The combination was tested in a staged NCI-H1581 xenograft model in immunodeficient mice.



Treatment Group (n=10)	Mean Tumor Volume Change (%)	Tumor Growth Inhibition (TGI) (%)
Vehicle Control	+ 450%	0%
FP-1039 (10 mg/kg)	+ 280%	38%
Cisplatin (3 mg/kg)	+ 210%	53%
FP-1039 + Cisplatin	+ 95%	79%

#### **Combination with Taxanes (Paclitaxel)**

Rationale: Taxanes, such as paclitaxel, are mitotic inhibitors widely used in cancer therapy.[12] Clinical trials have evaluated **FP-1039** in combination with paclitaxel and carboplatin in squamous NSCLC.[1][6] The combination aims to disrupt tumor vasculature and cell division through distinct mechanisms.

Illustrative In Vitro Synergy Data: The synergistic effect was evaluated in an FGFR2-mutant endometrial cancer cell line (MFE-296).

Treatment Group	IC50 (MFE-296 Cells)	Combination Index (CI) at ED50
FP-1039	20 nM	N/A
Paclitaxel	5 nM	N/A
FP-1039 + Paclitaxel	N/A	0.72

#### Combination with mTOR Inhibitors (Everolimus)

Rationale: The PI3K-AKT-mTOR pathway is a key downstream effector of FGFR signaling.[10] In tumors where this pathway is constitutively active, dual blockade with an FGF trap (**FP-1039**) and an mTOR inhibitor (Everolimus) may be necessary for a more robust anti-tumor effect.[3] This represents a vertical pathway inhibition strategy.

Illustrative In Vivo Efficacy Data: The combination was tested in a renal cancer xenograft model (Caki-1), which shows sensitivity to **FP-1039**.[11]

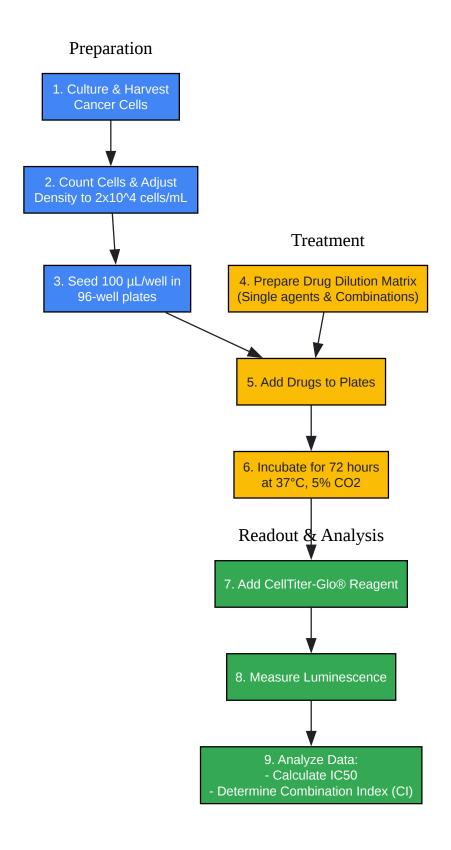


Treatment Group (n=10)	Mean Tumor Volume Change (%)	Tumor Growth Inhibition (TGI) (%)
Vehicle Control	+ 520%	0%
FP-1039 (10 mg/kg)	+ 310%	40%
Everolimus (5 mg/kg)	+ 250%	52%
FP-1039 + Everolimus	+ 110%	80%

## Experimental Protocols Protocol 1: In Vitro Cell Viability and Synergy Assessment

This protocol describes the use of a luminescence-based assay to determine cell viability and calculate synergy between **FP-1039** and a combination agent.





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Figure 2. Workflow for in vitro cell viability and synergy analysis.



#### Methodology:

- Cell Seeding: Plate tumor cells (e.g., NCI-H1581, MFE-296) in opaque-walled 96-well microplates at a density of 1,000-5,000 cells per well in 100 μL of appropriate growth medium. Incubate overnight.
- Drug Preparation: Prepare a dose-response matrix of **FP-1039** and the combination agent (e.g., Cisplatin). Typically, a 7-point serial dilution for each drug is prepared, along with combinations at a constant ratio.
- Treatment: Add the drug dilutions to the appropriate wells. Include vehicle-only controls.
- Incubation: Incubate the plates for 72 hours at 37°C in a humidified, 5% CO<sub>2</sub> atmosphere.
- Viability Assessment: Equilibrate the plates to room temperature. Add CellTiter-Glo®
   Luminescent Cell Viability Assay reagent according to the manufacturer's protocol.
- Data Acquisition: Measure luminescence using a plate reader.
- Data Analysis:
  - Normalize luminescence values to vehicle-treated controls to determine the percentage of cell viability.
  - Use a non-linear regression model to calculate the IC50 value for each single agent.
  - Input the dose-effect data into software like CompuSyn to calculate the Combination Index (CI). A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

#### **Protocol 2: In Vivo Tumor Xenograft Study**

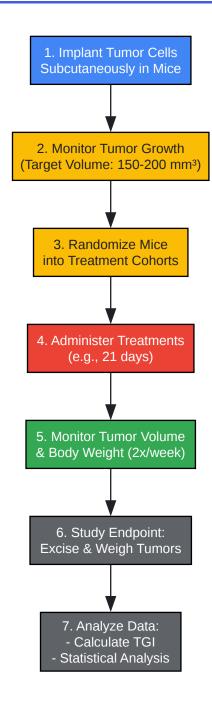
This protocol outlines a general procedure for assessing the anti-tumor efficacy of **FP-1039** in combination with another agent in a subcutaneous tumor xenograft model.

Methodology:



- Cell Implantation: Subcutaneously implant 5 x 10<sup>6</sup> tumor cells (e.g., Caki-1) suspended in a solution of media and Matrigel into the flank of immunodeficient mice (e.g., NOD/SCID or Athymic Nude).
- Tumor Growth and Staging: Monitor tumor growth using caliper measurements. When tumors reach an average volume of 150-200 mm<sup>3</sup>, randomize the animals into treatment cohorts (n=8-10 mice per group).
  - Cohort 1: Vehicle Control
  - Cohort 2: FP-1039 (e.g., 10 mg/kg, intraperitoneally, twice weekly)
  - Cohort 3: Combination Agent (e.g., Everolimus, 5 mg/kg, oral gavage, daily)
  - Cohort 4: FP-1039 + Combination Agent
- Treatment Administration: Administer treatments according to the specified doses and schedules for a period of 3-4 weeks.
- Monitoring:
  - Measure tumor volume twice weekly using the formula: (Length x Width²)/2.
  - Monitor animal body weight and overall health status as indicators of toxicity.
- Endpoint and Analysis:
  - The study is terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm<sup>3</sup>) or at the end of the treatment period.
  - Excise tumors at the end of the study for weight measurement and downstream pharmacodynamic analysis (e.g., Western blot, IHC).
  - Calculate the percent Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
  - Perform statistical analysis (e.g., ANOVA) to determine the significance of anti-tumor effects.





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Figure 3. Workflow for in vivo combination xenograft study.

#### **Conclusion and Future Directions**

The unique mechanism of **FP-1039** as a selective FGF ligand trap provides a strong rationale for its use in combination therapies. Preclinical models demonstrate that combining **FP-1039** with standard chemotherapies or other targeted agents can lead to enhanced anti-tumor activity.[11] The protocols outlined here provide a framework for systematically evaluating these



combinations to identify synergistic interactions and guide clinical development. Future studies could explore combinations with immunotherapy, as FGF signaling has been implicated in creating an immunosuppressive tumor microenvironment. Further investigation into predictive biomarkers beyond FGFR amplification will be critical for optimizing patient selection in future clinical trials.[9]

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